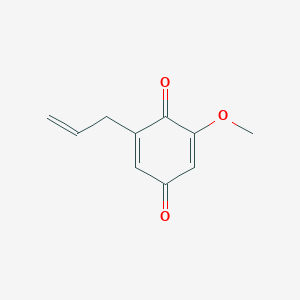
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-6-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-6-methoxybenzo-1,4-quinone is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoquinone, characterized by the presence of an allyl group and a methoxy group attached to the quinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-methoxybenzo-1,4-quinone typically involves the alkylation of 2-methoxybenzo-1,4-quinone with an allyl halide under basic conditions. The reaction can be carried out using a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is usually heated to reflux to facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for 2-allyl-6-methoxybenzo-1,4-quinone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-methoxybenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: The allyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction will produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Allyl-6-methoxybenzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinone structure makes it a useful probe for studying redox reactions in biological systems.
Medicine: Quinone derivatives, including 2-allyl-6-methoxybenzo-1,4-quinone, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It can be used in the development of dyes, pigments, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-allyl-6-methoxybenzo-1,4-quinone involves its ability to undergo redox reactions. In biological systems, quinones can accept and donate electrons, making them effective in processes like electron transport and oxidative stress responses. The compound can interact with various molecular targets, including enzymes and proteins, influencing cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo-1,4-quinone: Lacks the allyl group, making it less reactive in certain substitution reactions.
2-Allyl-1,4-dimethoxybenzene: Contains an additional methoxy group, altering its chemical properties and reactivity.
2-Phenylbenzo-1,4-quinone: Has a phenyl group instead of an allyl group, leading to different reactivity and applications.
Uniqueness
2-Allyl-6-methoxybenzo-1,4-quinone is unique due to the presence of both an allyl and a methoxy group on the quinone ring
Properties
CAS No. |
31788-37-1 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-methoxy-6-prop-2-enylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h3,5-6H,1,4H2,2H3 |
InChI Key |
SADMZRGJXMTBLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)
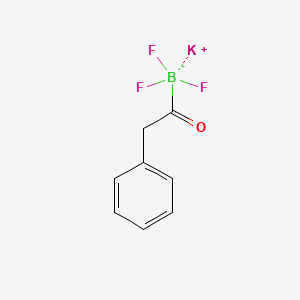

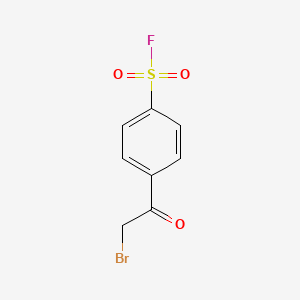
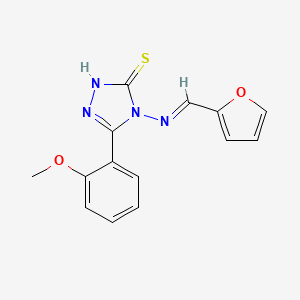
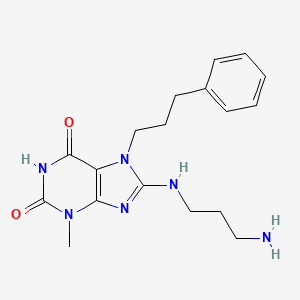
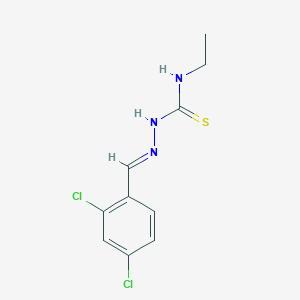

![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)
![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
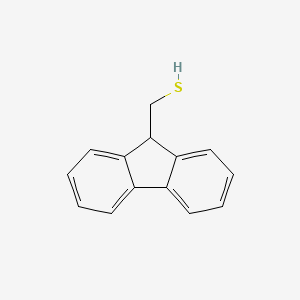

![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
